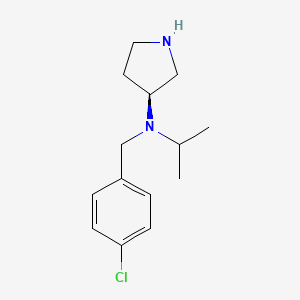
(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a 4-chlorobenzyl group, an isopropyl group, and a pyrrolidin-3-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine typically involves the reaction of 4-chlorobenzyl chloride with N-isopropylpyrrolidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiobencarb: S-(4-chlorobenzyl)-N,N-diethylthiocarbamate, a herbicide with similar structural features.
Benthiocarb: Another herbicide with a related chemical structure.
Propriétés
Numéro CAS |
820980-99-2 |
|---|---|
Formule moléculaire |
C14H21ClN2 |
Poids moléculaire |
252.78 g/mol |
Nom IUPAC |
(3S)-N-[(4-chlorophenyl)methyl]-N-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H21ClN2/c1-11(2)17(14-7-8-16-9-14)10-12-3-5-13(15)6-4-12/h3-6,11,14,16H,7-10H2,1-2H3/t14-/m0/s1 |
Clé InChI |
HBLWUKDLUMCLDF-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)N(CC1=CC=C(C=C1)Cl)[C@H]2CCNC2 |
SMILES canonique |
CC(C)N(CC1=CC=C(C=C1)Cl)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
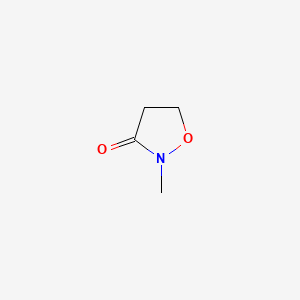
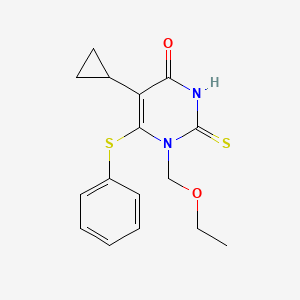
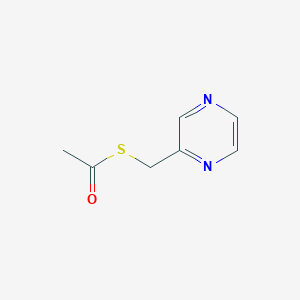
![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)
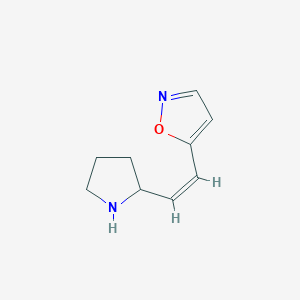
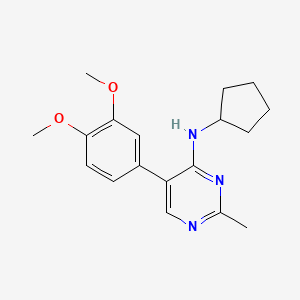

![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)




